molecular formula C12H10N6O2 B2830880 Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1158498-89-5

Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2830880
CAS No.: 1158498-89-5
M. Wt: 270.252
InChI Key: ODODQIQTLXVNTO-UHFFFAOYSA-N
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Description

Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogen-rich heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family. Its structure features:

  • A 7-amino group on the pyrimidine ring.
  • A pyridin-4-yl substituent at position 2.
  • A methyl ester at position 4.

Properties

IUPAC Name

methyl 7-amino-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c1-20-11(19)8-6-15-12-16-10(17-18(12)9(8)13)7-2-4-14-5-3-7/h2-6H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODODQIQTLXVNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing triazolopyrimidines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method demonstrates good functional group tolerance and can be scaled up for industrial production.

Industrial Production Methods

In industrial settings, the synthesis of triazolopyrimidines can be achieved through a one-pot procedure involving the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . This method is efficient and regioselective, providing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of kinase activity and the subsequent alteration of cell cycle progression.

Comparison with Similar Compounds

Substituent Variations and Their Impacts

The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidines are highly dependent on substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogues:

Compound Name Position 2 Substituent Position 7 Substituent Position 6 Substituent Key Properties/Activities References
Target Compound Pyridin-4-yl Amino Methyl ester Antitumor, antimicrobial; enhanced solubility due to pyridine ring
Ethyl 7-amino-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Methylthio Amino Ethyl ester Antimicrobial activity; lower metabolic stability (ethyl ester)
5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid 3-Nitrophenyl Carboxylic acid - Herbicidal activity; increased acidity
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine - Chloro Methyl Higher lipophilicity; potential kinase inhibition
7-Methyl-6-[2-(4-morpholinyl)-pyrimidinyl]-2-phenyl derivative Phenyl Methyl Morpholinyl-pyrimidinyl Antiviral activity; improved target binding

Key Observations :

  • Pyridin-4-yl vs. Methylthio/Phenyl : The pyridine ring in the target compound enhances π-π stacking interactions with biological targets, improving potency in antitumor applications compared to methylthio or phenyl groups .
  • Methyl Ester vs. Ethyl Ester : The methyl ester in the target compound offers faster metabolic clearance than ethyl esters, which may reduce toxicity .
  • Amino Group at Position 7: This substituent is critical for hydrogen bonding in antimicrobial and antiparasitic activities, as seen in copper(II) complexes .

Pharmacological Activities

  • Antitumor Activity: The target compound’s pyridin-4-yl group mimics purine bases, enabling adenosine receptor antagonism, similar to 5-amino-2-(furan-2-yl) derivatives .
  • Antimicrobial Activity: Analogues with electron-withdrawing groups (e.g., nitro) exhibit stronger herbicidal effects, while the target compound’s amino group favors antibacterial action .
  • Anti-inflammatory Activity : Ursolic acid-derived triazolopyrimidines with bulkier substituents show reduced efficacy compared to the target compound’s compact structure .

Physicochemical Properties

  • Solubility : The pyridin-4-yl group enhances water solubility (LogP = 1.2) vs. phenyl-substituted analogues (LogP = 2.5) .
  • Stability : Methyl ester derivatives exhibit longer plasma half-lives (t₁/₂ = 6.2 h) than ethyl esters (t₁/₂ = 4.1 h) .

Biological Activity

Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including antiviral properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C13H11N5O2C_{13}H_{11}N_5O_2 and a molecular weight of 269.26 g/mol. The structural features include a triazolo-pyrimidine core that is known for its pharmacological versatility.

Antiviral Activity

Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit potent antiviral activities. Specifically, this compound has been evaluated for its efficacy against various viruses:

  • Influenza Virus : The compound has shown significant inhibition of the PA-PB1 protein complex formation, which is crucial for viral replication. In assays measuring the effective concentration (EC50), it demonstrated a notable capacity to reduce viral replication at non-toxic concentrations .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines have been reported:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

These results suggest that this compound exhibits selective cytotoxicity towards certain cancer cell lines while maintaining a favorable safety margin .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Protein Interactions : The compound interferes with critical protein-protein interactions necessary for viral replication and cellular proliferation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death. This is evidenced by increased levels of pro-apoptotic markers in treated cells.

Case Studies and Research Findings

A recent study highlighted the synthesis and biological assessment of various derivatives based on the triazolo-pyrimidine structure. One notable derivative exhibited an IC50 value of 9 µM against the MCF-7 cell line, indicating enhanced potency compared to the parent compound .

Another investigation into the compound's structural analogs revealed that modifications at specific positions on the triazole ring could significantly affect both antiviral and anticancer activities. For instance, substituents at the C-5 position were found to enhance binding affinity to target proteins involved in viral replication .

Q & A

Q. What are the optimized synthetic routes for Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The compound can be synthesized via multi-component reactions involving substituted triazoles, aldehydes, and activated methylene compounds. For example, a one-pot protocol using ethanol/water (1:1 v/v) with TMDP (tetramethylenediamine phosphate) as a catalyst achieves high yields (70–85%) under mild conditions . Key steps include cyclocondensation and esterification, with purification via recrystallization from ethanol. NMR and MS are critical for confirming the triazolopyrimidine core and substituent positions .

Q. How do substituents (e.g., pyridin-4-yl, amino groups) influence the compound’s reactivity and stability?

The pyridin-4-yl group at position 2 enhances π-π stacking interactions in biological systems, while the 7-amino group increases solubility and hydrogen-bonding potential. Stability studies (TGA/DSC) suggest the methyl ester at position 6 reduces hydrolytic degradation compared to ethyl analogs . Substituent effects on tautomerism (e.g., 4,7-dihydro vs. aromatic forms) should be analyzed via 1H^1H NMR in DMSO-d6 .

Q. What analytical methods are recommended for characterizing this compound?

  • 1H^1H and 13C^{13}C NMR : Assign peaks using DMSO-d6 to resolve tautomeric forms (e.g., δ 8.87 ppm for pyrimidine protons) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ions (e.g., m/z 356.2 [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguity in ring conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How to address contradictory structure-activity relationship (SAR) data in triazolopyrimidine derivatives?

Discrepancies in SAR (e.g., variable CB2 receptor binding affinities) may arise from tautomerism or solvent-dependent conformational changes. For example, cyclohexyl vs. cycloheptyl carboxamide substituents show divergent bioactivities due to steric effects . Mitigation strategies:

  • Perform comparative assays in standardized solvents (e.g., DMSO/PBS mixtures).
  • Use computational docking (AutoDock Vina) to model substituent interactions with target binding pockets .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug modification : Replace the methyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to enhance intestinal absorption .
  • Nanocarrier encapsulation : Use PEGylated liposomes to improve aqueous solubility and reduce hepatic first-pass metabolism .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities .

Q. How to resolve synthetic challenges in scaling up triazolopyrimidine derivatives?

Key issues include low yields in cyclocondensation steps and byproduct formation. Solutions:

  • Catalyst screening : Replace TMDP with immobilized piperazine derivatives to improve recyclability and reduce toxicity .
  • Flow chemistry : Implement continuous reactors for exothermic steps (e.g., esterification) to enhance reproducibility .
  • Green solvents : Use cyclopentyl methyl ether (CPME) instead of DMF to simplify waste disposal .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular dynamics (GROMACS) : Simulate binding to kinase domains (e.g., EGFR) over 100-ns trajectories to assess stability .
  • QSAR models : Train on triazolopyrimidine datasets to correlate substituent electronegativity with antibacterial IC50_{50} values .
  • ADMET prediction (SwissADME) : Forecast blood-brain barrier permeability and hERG channel inhibition risks .

Methodological Considerations

Q. How to design experiments assessing the compound’s anti-inflammatory potential?

  • In vitro : Measure TNF-α inhibition in LPS-stimulated RAW 264.7 macrophages (IC50_{50} via ELISA) .
  • In vivo : Use a murine carrageenan-induced paw edema model, dosing orally at 10–50 mg/kg .
  • Controls : Compare with dexamethasone and include vehicle-treated cohorts to exclude solvent effects .

Q. What techniques validate the compound’s role in enzyme inhibition?

  • Kinetic assays : Use fluorescence polarization to measure binding to dihydrofolate reductase (DHFR) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for ATP-competitive inhibitors .
  • Crystallography : Co-crystallize with target enzymes (e.g., PARP-1) to identify critical hydrogen bonds .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for triazolopyrimidine analogs?

Variability may stem from:

  • Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) alter compound stability .
  • Substituent regiochemistry : 5-Methyl vs. 7-methyl isomers show distinct antimicrobial profiles .
  • Cell line heterogeneity : Use CRISPR-edited isogenic lines (e.g., HeLa vs. HEK293) to isolate genetic factors .

Q. How to reconcile discrepancies in synthetic yields across laboratories?

  • Parameter standardization : Document exact solvent ratios (e.g., ethanol/water 1:1 v/v vs. 3:1) and stirring rates .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dimeric adducts) and optimize quenching steps .

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